Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

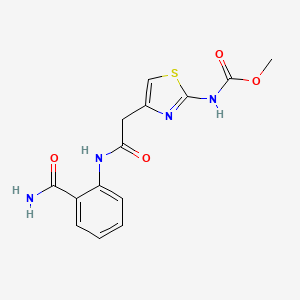

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group (methyl ester of carbamic acid) at the 2-position of the thiazole ring. The structure also includes a 2-carbamoylphenyl-substituted glyoxylamide moiety linked to the 4-position of the thiazole core. Key functional groups include:

- Carbamate group: A methyl ester of carbamic acid (O=C(OCH₃)-NH-), which may influence solubility and metabolic stability.

- 2-Carbamoylphenyl glyoxylamide: A urea-like linkage (N-C(=O)-N) with a carbamoylphenyl substituent, enhancing hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name |

methyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S/c1-22-14(21)18-13-16-8(7-23-13)6-11(19)17-10-5-3-2-4-9(10)12(15)20/h2-5,7H,6H2,1H3,(H2,15,20)(H,17,19)(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPEPDQHKPUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Amide Formation:

Carbamate Formation: The final step involves the reaction of the amide-thiazole intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate serves as a building block in the synthesis of more complex molecules. Its structural components allow for the development of derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor . Its structural similarity to known bioactive molecules makes it a candidate for modulating enzyme activity, which is crucial in various metabolic pathways .

Medicine

The compound has been explored for its therapeutic properties , particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it relevant in the development of new antibiotics.

- Anticancer Activity : Research suggests that this compound exhibits significant antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Industrial Applications

This compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance in various industrial applications.

In Vitro Studies

Several studies have demonstrated the compound's efficacy against human cancer cell lines. For instance, it exhibited nanomolar activity against breast and ovarian cancer cells, indicating broad-spectrum antitumor potential .

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence their biological activity. The introduction of functional groups such as fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Animal Models

In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazole derivatives from the evidence, focusing on molecular features, physicochemical properties, and functional group variations.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound is simpler than urea-linked thiazoles in (e.g., 1f, MW ~667.9), which incorporate piperazine and benzylidene hydrazine groups. These additions increase molecular weight and complexity, likely improving target binding in biological systems .

Functional Group Impact: Carbamate vs. Urea: The target’s methyl carbamate group (O=C(OCH₃)-NH-) is less polar than the urea linkages (N-C(=O)-N) in compounds, which may lower solubility but improve metabolic stability. Thiazole vs.

Urea-thiazole hybrids () show higher melting points (190–207°C), likely due to stronger intermolecular hydrogen bonding from urea groups .

Biological and Industrial Relevance :

- While the target’s applications are unspecified, structurally related compounds in and demonstrate diverse uses, including antimicrobial agents (urea-thiazoles) and herbicides (triazine-carbamates). The 2-carbamoylphenyl group in the target may confer affinity for enzymes or receptors requiring aromatic recognition .

Biological Activity

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to consolidate existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a carbamate moiety, which is characteristic of many bioactive molecules. The presence of the carbamoylphenyl group enhances its pharmacological properties by increasing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antitumor Activity : Research indicates that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant antitumor effects in vitro and in vivo, particularly against breast and ovarian cancer models .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with active sites of enzymes, leading to inhibition of their activity, which can be crucial in the treatment of diseases where enzyme overactivity is a factor .

- Anti-inflammatory Properties : Some studies suggest that thiazole-based compounds may possess anti-inflammatory activities, making them candidates for further exploration in inflammatory disease models.

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : The thiazole ring can effectively bind to enzyme active sites or other molecular targets, inhibiting their function.

- Metabolic Activation : Similar compounds are biotransformed by cytochrome P450 enzymes into active metabolites that contribute to their cytotoxic effects against tumor cells .

Case Studies

Several studies have highlighted the biological efficacy of related thiazole derivatives:

- Study 1 : A preclinical evaluation demonstrated that certain thiazole derivatives significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a substantial reduction in tumor size compared to control groups .

- Study 2 : Another investigation focused on the enzyme inhibitory properties of thiazole derivatives, revealing that these compounds could effectively inhibit specific proteases involved in cancer progression, thereby showcasing their potential as therapeutic agents .

Data Tables

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

| Reaction Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | None | 80 | 64 | |

| DMF | DMAP | 100 | 76 | |

| Acetonitrile | EDC/HOBt | 70 | 68 |

Q. Table 2: Bioactivity of Structural Analogs

| Modification | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| –NO₂ on thiazole | EGFR Kinase | 12.3 | |

| –OCH₃ on carbamate | HDAC6 | 8.7 | |

| Ethyl carbamate | MCF-7 Cells | >100 |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.